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Abstract
Avadomide (CC-122) is a novel cereblon E3 ligase modulator (CELMoD) agent with

demonstrated antitumor and immunomodulatory activities in various hematological

malignancies, including lymphoma.[1] This document provides detailed application notes and

experimental protocols for studying the dose-response effects of Avadomide in lymphoma cell

lines. The provided information is intended to guide researchers in designing and executing

experiments to evaluate the efficacy and mechanism of action of Avadomide in a preclinical

setting.

Introduction
Avadomide exerts its biological effects by binding to the cereblon (CRBN) protein, a substrate

receptor of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex. This

binding event modulates the substrate specificity of the E3 ligase, leading to the ubiquitination

and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1)

and Aiolos (IKZF3).[1] The degradation of these transcription factors results in two key

downstream effects: a direct cytotoxic and antiproliferative effect on malignant B-cells and an

immunomodulatory effect through the stimulation of T cells and Natural Killer (NK) cells.[1]

Preclinical studies have shown that Avadomide is active in both Activated B-Cell-like (ABC)

and Germinal Center B-Cell-like (GCB) subtypes of Diffuse Large B-Cell Lymphoma (DLBCL)

cell lines.[1][2]
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Data Presentation
The following tables summarize the quantitative dose-response data of Avadomide in DLBCL

cell lines as reported in preclinical studies.

Table 1: Proliferation Inhibition of Avadomide in DLBCL Cell Lines

Cell Line Subtype IC50 Range (µM) Reference

Activated B-Cell-like (ABC) 0.01 - 1.5 [3]

Germinal Center B-Cell-like

(GCB)
0.01 - 1.5 [3]

Table 2: Apoptosis Induction by Avadomide in DLBCL Cell Lines

Cell Line Subtype
Fold Induction of
Apoptosis

Reference

Activated B-Cell-like (ABC) 6.5 - 12 [3]

Germinal Center B-Cell-like

(GCB)
6.5 - 12 [3]

Signaling Pathway
The diagram below illustrates the proposed mechanism of action of Avadomide in lymphoma

cells.
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Avadomide Signaling Pathway in Lymphoma Cells
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Caption: Avadomide binds to the Cereblon E3 ligase complex, leading to the degradation of

Ikaros and Aiolos, which in turn inhibits cell proliferation and induces apoptosis in lymphoma

cells.
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Detailed protocols for key assays to determine the dose-response of Avadomide in lymphoma

cell lines are provided below.

Cell Culture of Lymphoma Cell Lines
This protocol outlines the general procedure for culturing suspension lymphoma cell lines, such

as DLBCL cell lines.

Materials:

RPMI-1640 medium

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin solution

L-Glutamine

Phosphate-Buffered Saline (PBS)

Trypan Blue solution

T-25 or T-75 cell culture flasks

Centrifuge

Hemocytometer or automated cell counter

Incubator (37°C, 5% CO2)

Procedure:

Prepare complete growth medium by supplementing RPMI-1640 with 10-20% FBS, 1%

Penicillin-Streptomycin, and 2 mM L-Glutamine.

Thaw a cryopreserved vial of lymphoma cells rapidly in a 37°C water bath.

Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed complete growth

medium.
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Centrifuge the cell suspension at 300 x g for 5 minutes.

Discard the supernatant and resuspend the cell pellet in 5-10 mL of fresh complete growth

medium.

Transfer the cell suspension to a T-25 or T-75 flask.

Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

Monitor cell density and viability regularly using a hemocytometer and Trypan Blue staining.

Maintain the cell culture by splitting the cells every 2-3 days to a density of 0.5 x 10^6

cells/mL.

Cell Proliferation Assay (MTT Assay)
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of

Avadomide using an MTT assay.

Materials:

Lymphoma cell lines in logarithmic growth phase

Avadomide stock solution (in DMSO)

Complete growth medium

96-well flat-bottom plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Multi-well plate reader

Procedure:
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Seed lymphoma cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in

100 µL of complete growth medium.

Prepare serial dilutions of Avadomide in complete growth medium. The final concentrations

should typically range from 0.001 µM to 10 µM. Include a vehicle control (DMSO) and a no-

treatment control.

Add 100 µL of the diluted Avadomide solutions or control medium to the appropriate wells.

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

Centrifuge the plate at 500 x g for 5 minutes and carefully aspirate the supernatant.

Add 150 µL of solubilization solution to each well and mix thoroughly to dissolve the

formazan crystals.

Measure the absorbance at 570 nm using a multi-well plate reader.

Calculate the percentage of cell viability for each concentration relative to the vehicle control

and determine the IC50 value by plotting a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol details the detection and quantification of apoptosis induced by Avadomide using

flow cytometry.

Materials:

Lymphoma cells treated with Avadomide

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI),

and Binding Buffer)

Flow cytometer

Procedure:
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Seed lymphoma cells and treat with various concentrations of Avadomide (e.g., 0.1 µM, 1

µM, 10 µM) and a vehicle control for 24-48 hours.

Harvest the cells by centrifugation at 300 x g for 5 minutes.

Wash the cells twice with cold PBS.

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

Add 400 µL of 1X Binding Buffer to each tube.

Analyze the samples by flow cytometry within one hour.

Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late

apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-

negative).

Western Blot for Ikaros and Aiolos Degradation
This protocol describes the detection of Ikaros and Aiolos protein levels following Avadomide
treatment.

Materials:

Lymphoma cells treated with Avadomide

RIPA lysis buffer with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels

Western blotting apparatus
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PVDF membrane

Primary antibodies against Ikaros, Aiolos, and a loading control (e.g., β-actin or GAPDH)

HRP-conjugated secondary antibody

Enhanced chemiluminescence (ECL) substrate

Imaging system

Procedure:

Treat lymphoma cells with various concentrations of Avadomide for different time points

(e.g., 2, 4, 8, 24 hours).

Harvest and lyse the cells in RIPA buffer.

Determine the protein concentration of the lysates using a BCA assay.

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

Incubate the membrane with primary antibodies against Ikaros and Aiolos overnight at 4°C.

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated

secondary antibody for 1 hour at room temperature.

Wash the membrane again and detect the protein bands using an ECL substrate and an

imaging system.

Strip and re-probe the membrane with a loading control antibody to ensure equal protein

loading.

Experimental Workflow Diagrams
The following diagrams illustrate the workflows for the key experimental protocols.
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Cell Proliferation (MTT) Assay Workflow
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Apoptosis (Annexin V/PI) Assay Workflow
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Western Blot Workflow for Protein Degradation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b1662804?utm_src=pdf-custom-synthesis
https://www.kumc.edu/documents/flow/Annexin%20V_PI.pdf
https://www.ucl.ac.uk/population-health-sciences/sites/population_health_sciences/files/annexin_v_assay.pdf
https://www.thermofisher.com/jp/ja/home/references/protocols/cell-and-tissue-analysis/protocols/annexin-v-staining-flow-cytometry.html
https://www.thermofisher.com/jp/ja/home/references/protocols/cell-and-tissue-analysis/protocols/annexin-v-staining-flow-cytometry.html
https://www.benchchem.com/product/b1662804#avadomide-dose-response-studies-in-lymphoma-cell-lines
https://www.benchchem.com/product/b1662804#avadomide-dose-response-studies-in-lymphoma-cell-lines
https://www.benchchem.com/product/b1662804#avadomide-dose-response-studies-in-lymphoma-cell-lines
https://www.benchchem.com/product/b1662804#avadomide-dose-response-studies-in-lymphoma-cell-lines
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1662804?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662804?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662804?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

